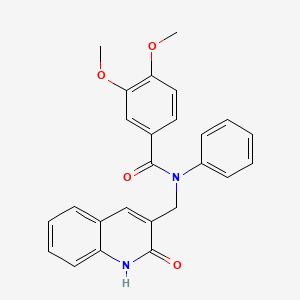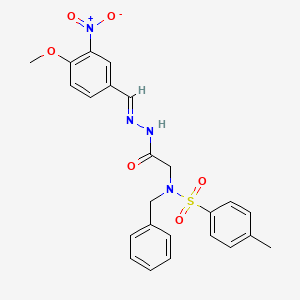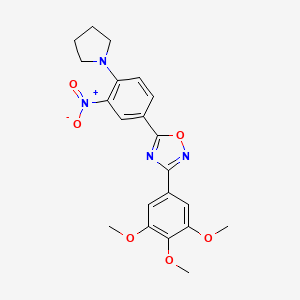
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)thiophene-2-carboxamide, also known as HQMMA, is a novel compound that has attracted significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)thiophene-2-carboxamide is not fully understood. However, it is believed that N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)thiophene-2-carboxamide exerts its cytotoxic effects by inducing cell cycle arrest and apoptosis in cancer cells. In neurodegenerative diseases, N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)thiophene-2-carboxamide may protect against neuronal damage by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)thiophene-2-carboxamide has been shown to have a number of biochemical and physiological effects. In cancer cells, N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)thiophene-2-carboxamide induces DNA damage, inhibits cell proliferation, and promotes apoptosis. In neurodegenerative diseases, N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)thiophene-2-carboxamide reduces oxidative stress, inflammation, and neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)thiophene-2-carboxamide is its potent cytotoxic effects against cancer cells, which make it a promising candidate for further development as an anticancer agent. However, its neuroprotective effects have not been extensively studied in humans, and more research is needed to fully understand its potential therapeutic applications. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)thiophene-2-carboxamide may have limitations in terms of its toxicity and side effects, which need to be carefully evaluated in preclinical and clinical studies.
Zukünftige Richtungen
There are several future directions for research on N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)thiophene-2-carboxamide. One area of interest is the development of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)thiophene-2-carboxamide-based therapies for cancer and neurological disorders. Additionally, more research is needed to fully understand the mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)thiophene-2-carboxamide and its potential side effects. Finally, the synthesis and optimization of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)thiophene-2-carboxamide analogs may lead to the development of more potent and selective compounds for therapeutic use.
Synthesemethoden
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)thiophene-2-carboxamide can be synthesized by a multi-step process involving the reaction of 2-hydroxy-3-quinolinecarboxaldehyde with 2-methoxyaniline, followed by the addition of thiophene-2-carboxylic acid and subsequent cyclization. The final product is purified by column chromatography and characterized by spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)thiophene-2-carboxamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. In vitro studies have shown that N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)thiophene-2-carboxamide exhibits potent cytotoxic effects against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)thiophene-2-carboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-27-19-10-5-4-9-18(19)24(22(26)20-11-6-12-28-20)14-16-13-15-7-2-3-8-17(15)23-21(16)25/h2-13H,14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUPCWWITMGIEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7686342.png)
![1-[(2,6-Dichlorophenyl)methylsulfonyl]-N-(4-methoxyphenyl)piperidine-4-carboxamide](/img/structure/B7686353.png)


![2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B7686383.png)






![2-[4-(cyclohexylsulfamoyl)phenoxy]-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7686436.png)
![8-bromo-N-(2,5-dimethoxyphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7686440.png)